molecular formula C15H15Cl B1607857 4-(Chloromethyl)dibenzyl CAS No. 80676-35-3

4-(Chloromethyl)dibenzyl

Cat. No. B1607857
CAS RN: 80676-35-3
M. Wt: 230.73 g/mol
InChI Key: KPTSLALCCGBCOB-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)dibenzyl” is a chemical compound with the molecular formula C15H15Cl . It is an alkylating agent .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 4-(chloromethyl)benzoyl chloride . The Sigma-Aldrich specification sheet provides details about the appearance, purity, and other specifications of the product .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 32 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

Ethers like “this compound” are known to undergo cleavage of the C–O bond when exposed to strong acids . The reaction pathway can be either S N 2, S N 1, or E1, depending on the conditions .

Scientific Research Applications

Selective Deprotection and Synthesis

4-(Chloromethyl)dibenzyl, as a part of benzyl protecting groups, plays a crucial role in the selective deprotection of hydroxy functions. For instance, the selectivity in the deprotection of benzyl, MPM (4-methoxybenzyl), and DMPM (3,4-dimethoxybenzyl) protecting groups has been explored, revealing the nuanced reactivity of these groups under various conditions, which is essential for synthetic strategies in organic chemistry (Horita et al., 1986). Furthermore, the synthesis of 1,4-Dibenzylbenzene via the Friedel-Crafts benzylation of benzene with 1,4-bis(chloromethyl)benzene highlights the utility of zinc chloride in polar solvents, showcasing an efficient catalytic system for benzylation reactions (Hayashi et al., 1995).

Catalysis and Polymerization

The synthesis of "constrained geometry" group 4 dibenzyl complexes presents an efficient pathway for C−H bond activation chemistry and α-olefin polymerization catalysis, indicating the versatility of this compound derivatives in creating highly active catalytic systems (Chen & Marks, 1997). This illustrates the compound's role in advancing polymer science through novel catalyst development.

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using TiO2 under O2 atmosphere, including this compound derivatives, showcases the potential of these compounds in green chemistry applications (Higashimoto et al., 2009). The ability to achieve high conversion and selectivity under both UV and visible light irradiation emphasizes the efficiency and environmental friendliness of these processes.

Material Science and Solid Phase Synthesis

In materials science, the immobilization of hydroxymethyl phenyl moieties onto vinylbenzyl chloride/divinylbenzene porous polymer matrices through the displacement of chloromethyl groups demonstrates the functional versatility of this compound in preparing supports for solid and solution phase organic synthesis (Krajnc et al., 2006). Such developments pave the way for innovative approaches in drug discovery and material engineering.

Mechanism of Action

Target of Action

It’s known that chloromethyl compounds often interact with various biological molecules, including proteins and nucleic acids .

Mode of Action

The mode of action of 4-(Chloromethyl)dibenzyl is likely related to its reactivity as a chloromethyl compound. The chloromethyl group is highly reactive and can undergo various chemical reactions, including nucleophilic substitution and free radical reactions . This reactivity allows the compound to interact with its targets and induce changes.

Biochemical Pathways

Chloromethyl compounds are often involved in substitution reactions at the benzylic position . These reactions can lead to changes in the structure and function of target molecules, potentially affecting various biochemical pathways.

Pharmacokinetics

Given its chemical structure, it’s likely that the compound is lipophilic, which could influence its absorption and distribution within the body .

Result of Action

The reactivity of the chloromethyl group suggests that the compound could induce structural and functional changes in its target molecules, potentially leading to various cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reactivity of the chloromethyl group and thus the compound’s interaction with its targets . Additionally, the presence of other molecules in the environment can also influence the compound’s action, efficacy, and stability.

Safety and Hazards

“4-(Chloromethyl)dibenzyl” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(chloromethyl)-4-(2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTSLALCCGBCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370070
Record name 4-phenethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80676-35-3
Record name 4-phenethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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